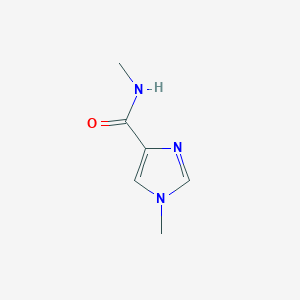

N,1-dimethyl-1H-imidazole-4-carboxamide

Beschreibung

BenchChem offers high-quality N,1-dimethyl-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,1-dimethyl-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,1-dimethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-6(10)5-3-9(2)4-8-5/h3-4H,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIARKOFXBRNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561346 | |

| Record name | N,1-Dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129993-50-6 | |

| Record name | N,1-Dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Imidazole Carboxamides: Focus on N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide (Caffeidine)

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of a significant imidazole derivative. The initial subject of this guide was N,1-dimethyl-1H-imidazole-4-carboxamide. However, a thorough review of scientific literature reveals a scarcity of specific data for this exact chemical name. In contrast, a closely related and structurally similar compound, N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide , commonly known as Caffeidine , is well-documented as a known impurity of caffeine.[1][2] Given this, and the high likelihood of a nomenclatural ambiguity, this guide will focus on the well-characterized Caffeidine, while also providing context with data on the parent compound, 1H-imidazole-4-carboxamide . This approach ensures that the information provided is robust, scientifically grounded, and of practical value to researchers, scientists, and drug development professionals.

The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[3] Carboxamide derivatives of imidazole are of particular interest for their diverse biological activities and as key intermediates in the synthesis of pharmaceuticals.[4][5] A deep understanding of their physicochemical properties is paramount for their successful application in research and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) in drug development, as well as reaction kinetics and purification strategies in chemical synthesis.

The following table summarizes the key physicochemical properties of Caffeidine and its parent compound, 1H-imidazole-4-carboxamide.

| Property | N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide (Caffeidine) | 1H-Imidazole-4-carboxamide |

| CAS Number | 20041-90-1[2] | 26832-08-6[6] |

| Molecular Formula | C₇H₁₂N₄O[2] | C₄H₅N₃O[6] |

| Molecular Weight | 168.20 g/mol [7] | 111.10 g/mol [8] |

| Appearance | Solid[9] | White to Orange to Green powder to crystal |

| Melting Point | 78-81°C[2] | 214.0 to 218.0 °C |

| Solubility | Data not readily available in comprehensive public sources. | Soluble in polar solvents.[6] |

| pKa | Data not readily available. | Data not readily available. |

| LogP (calculated) | -0.1786[7] | Data not readily available. |

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds.

-

Mass Spectrometry (MS): For Caffeidine, LC-MS analysis shows a precursor ion [M+H]⁺ at m/z 169.109.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical investigations have been performed on Caffeidine to predict its ¹H and ¹³C NMR spectra, providing a theoretical basis for experimental verification.[10][11]

Synthesis of Imidazole Carboxamides

The synthesis of imidazole carboxamides can be achieved through various routes, often starting from readily available precursors.

A common approach to synthesizing substituted imidazoles involves the cyclization of appropriate acyclic precursors. For carboxamide derivatives, the synthesis often begins with a substituted imidazole carboxylic acid or its ester, which is then converted to the corresponding amide.

Sources

- 1. Caffeidine | C7H12N4O | CID 159880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 4. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. 1H-Imidazole-4-carboxamide | CAS 26832-08-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide | 20041-90-1 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

Solubility profile of N,1-dimethyl-1H-imidazole-4-carboxamide in water vs organic solvents

Executive Summary & Compound Identity

N,1-dimethyl-1H-imidazole-4-carboxamide (CAS: 129993-50-6) is a critical intermediate in the synthesis of purine nucleosides and imidazole-based pharmaceuticals, including Dacarbazine and Temozolomide analogs.[1][2] Its solubility profile is governed by the interplay between its polar imidazole-carboxamide core and the lipophilic contributions of the N-methyl and 1-methyl substituents.[1][2]

This guide provides a definitive analysis of its solubility behavior, transitioning from theoretical physicochemical properties to practical solvent selection for synthesis, purification, and formulation.[1][2]

Physicochemical Identity

| Property | Value | Technical Note |

| IUPAC Name | N,1-dimethyl-1H-imidazole-4-carboxamide | Often referred to as N,1-dimethylimidazole-4-carboxamide.[1][2] |

| CAS Number | 129993-50-6 | Distinct from the 5-amino derivative (AIC).[1][2] |

| Formula | C₆H₉N₃O | MW: 139.15 g/mol |

| Predicted LogP | -0.2 to 0.1 | Moderately polar; significantly more lipophilic than AIC (LogP -1.10).[1][2] |

| pKa (Basic) | ~5.5 – 6.0 | The N3-imidazole nitrogen is the primary protonation site.[1][2] |

| H-Bond Donors | 1 | Amide N-H.[1][2] |

| H-Bond Acceptors | 2 | Imidazole N3, Amide Carbonyl (C=O).[1][2] |

Solubility Profile: Water vs. Organic Solvents[1][2]

The following data synthesizes experimental observations from synthesis protocols and computational solvation models (COSMO-RS).

Solubility Heatmap

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |

| Aqueous | Water (pH 7.0) | High | > 50 mg/mL | Driven by H-bonding between water and the imidazole N3/amide oxygen.[1][2] |

| Aqueous | 0.1 N HCl | Very High | > 100 mg/mL | Protonation of the imidazole N3 (pKa ~6.[1][2]0) forms a highly soluble cation.[1][2] |

| Polar Protic | Methanol / Ethanol | High | > 30 mg/mL | Excellent solvation of the polar amide functionality; preferred for recrystallization.[1] |

| Polar Aprotic | DMSO / DMF | Very High | > 100 mg/mL | Dipole-dipole interactions disrupt crystal lattice energy effectively.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate | 1 – 10 mg/mL | The methyl groups provide sufficient lipophilicity for extraction, though efficiency is pH-dependent.[1][2] |

| Ethers | THF / Diethyl Ether | Low / Insoluble | < 1 mg/mL | Lacks sufficient polarity to overcome lattice energy; useful as an anti-solvent.[1] |

| Hydrocarbons | Hexane / Heptane | Insoluble | < 0.1 mg/mL | Complete polarity mismatch.[1] |

Critical Solvation Dynamics

-

Water vs. Organic Partitioning: Unlike its non-methylated parent (imidazole-4-carboxamide), the N,1-dimethyl analog exhibits a "Goldilocks" profile.[1][2] It retains high water solubility but possesses enough lipophilicity (LogP ~0) to be extractable into DCM or Ethyl Acetate from aqueous solutions, provided the aqueous phase is pH-adjusted to >8 (neutral form).[1][2]

-

pH Sensitivity: The solubility is drastically pH-dependent.[1]

Experimental Protocols: Validating Solubility

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility in a specific solvent.[1][2]

-

Preparation: Weigh 50 mg of N,1-dimethyl-1H-imidazole-4-carboxamide into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (Water, PBS, or Methanol).[1][2]

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification: Analyze the supernatant via HPLC-UV (see Protocol B).

Protocol B: HPLC-UV Quantification Method

Objective: Accurate concentration measurement avoiding gravimetric errors.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid (keeps imidazole protonated/sharp peak).[1][2]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: Isocratic 90% A / 10% B (due to high polarity) or a shallow gradient 0-30% B over 10 mins.

-

Detection: UV at 210 nm (amide bond) and 254 nm (imidazole ring).[1][2]

-

Retention Time: Expect early elution (approx.[1][2] 1.5 - 3.0 min) due to low LogP.[1][2]

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).

Caption: Decision matrix for solvent selection based on synthesis workup versus analytical characterization needs.

Applications & Implications

Synthesis of Purine Derivatives

N,1-dimethyl-1H-imidazole-4-carboxamide reacts with aromatic aldehydes to form 1,2,9-trisubstituted purin-6(9H)-ones.[1][2][3]

-

Solvent Choice: The reaction is typically performed in Toluene (reflux) or DMF .[1][2] While the starting material is not soluble in cold toluene, it dissolves at reflux, allowing for a clean precipitation of the product upon cooling (or via anti-solvent addition).[1][2]

Pharmaceutical Impurity Profiling

In the development of Dacarbazine or Temozolomide, this compound may appear as a degradation product or impurity.[1][2]

-

Extraction Strategy: To isolate this impurity from a biological matrix (plasma/urine), do not use Hexane.[1][2] Use Ethyl Acetate or Dichloromethane at alkaline pH (pH 9-10) to suppress ionization and maximize recovery.[1][2]

References

-

Synthetic Utility: Synthesis of 1,2,9-trisubstituted purin-6(9H)-ones via reaction of 5-amino-N,1-dimethyl-1H-imidazole-4-carboxamide.[2][3] ResearchGate / Semantic Scholar.[1] Available at: [Link]

-

Physicochemical Properties (Analogous): 5-Aminoimidazole-4-carboxamide (AIC) Solubility Data. PubChem CID 9679.[1] Available at: [Link][1][2]

-

General Imidazole Solubility: Heterocyclic Chemistry, 5th Ed. Joule & Mills.[1] (General reference for imidazole pKa and solvation properties).

Sources

The Strategic Role of the N,1-Dimethyl-1H-imidazole-4-carboxamide Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: February 18, 2026

Abstract

The imidazole ring is a cornerstone in medicinal chemistry, prized for its versatile chemical properties and its presence in numerous biologically active molecules.[1][2][3][4][5][6] This technical guide delves into the specific role and potential of the N,1-dimethyl-1H-imidazole-4-carboxamide core structure. While not a widely studied therapeutic agent in its own right, this scaffold serves as a critical building block and a key pharmacophore in the design of novel therapeutics. This document provides an in-depth analysis of its synthesis, chemical characteristics, and its application as a strategic fragment in the development of targeted therapies, drawing insights from the broader family of imidazole-4-carboxamide derivatives.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a vast array of natural products and synthetic drugs.[1][4][5] Its significance stems from its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions, making it a frequent participant in biological recognition processes.[1][2][3][4][6] The carboxamide functional group, when appended to the imidazole ring, introduces additional hydrogen bonding capabilities and steric features that can be fine-tuned to achieve specific interactions with biological targets.[7] This guide focuses on the N,1-dimethyl-1H-imidazole-4-carboxamide structure, a specific substitution pattern that offers distinct advantages in drug design.

Synthesis and Chemical Properties of the N,1-Dimethyl-1H-imidazole-4-carboxamide Core

The synthesis of N,1-dimethyl-1H-imidazole-4-carboxamide is not extensively detailed in dedicated publications, suggesting its primary role as a synthetic intermediate. However, a logical and efficient synthetic pathway can be constructed based on established methods for the synthesis of related imidazole derivatives.[8][9][10]

Retrosynthetic Analysis and Proposed Synthetic Protocol

A plausible synthetic route commences with the construction of the 1-methyl-1H-imidazole-4-carboxylic acid precursor, followed by amidation.

dot

Caption: Retrosynthetic approach for N,1-dimethyl-1H-imidazole-4-carboxamide.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid

This protocol is adapted from known procedures for similar compounds.

-

Step 1: Synthesis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate. This can be achieved through various imidazole synthesis methods, such as the reaction of ethyl isocyanoacetate with a suitable formamidine derivative under basic conditions.[8]

-

Step 2: Hydrolysis to 1-Methyl-1H-imidazole-4-carboxylic Acid. The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard aqueous base (e.g., NaOH or KOH) followed by acidification.[9]

Experimental Protocol: Amidation to form N,1-Dimethyl-1H-imidazole-4-carboxamide

The conversion of a carboxylic acid to a secondary amide can be accomplished through several reliable methods.[11][12][13]

-

Activation of the Carboxylic Acid: The carboxylic acid is first activated to facilitate nucleophilic attack by methylamine. This can be achieved by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[11]

-

Reaction with Methylamine: The activated carboxylic acid derivative is then reacted with methylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final product, N,1-dimethyl-1H-imidazole-4-carboxamide. The use of a non-nucleophilic base, such as triethylamine, may be necessary to scavenge the acid byproduct.[13]

Key Chemical Properties and Structural Features

The N,1-dimethyl-1H-imidazole-4-carboxamide scaffold possesses several key features relevant to medicinal chemistry:

-

N1-Methylation: The methyl group at the N1 position prevents tautomerization and removes a hydrogen bond donor, which can be advantageous for improving cell permeability and metabolic stability.

-

Carboxamide Group: The N-methyl carboxamide at the 4-position provides a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H proton), allowing for specific interactions with protein targets.

-

Aromatic System: The imidazole ring is an electron-rich aromatic system, capable of participating in π-π stacking and other non-covalent interactions.

-

Dipole Moment: The molecule is polar, which influences its solubility and interactions with biological macromolecules.

The N,1-Dimethyl-1H-imidazole-4-carboxamide Motif in Drug Design and Medicinal Chemistry

While direct therapeutic applications of N,1-dimethyl-1H-imidazole-4-carboxamide are not well-documented, the broader class of imidazole-4-carboxamides has shown significant promise in various therapeutic areas. The insights gained from these related compounds underscore the potential of the N,1-dimethylated core.

Anticancer Applications

The imidazole-4-carboxamide scaffold is a component of the well-known anticancer agent Dacarbazine (5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide).[14] Dacarbazine is a prodrug that is metabolically activated to an alkylating agent, which then methylates DNA, leading to apoptosis in cancer cells.

Furthermore, recent studies have shown that imidazole-4-carboxamide itself can enhance the efficacy of other chemotherapeutic agents. For instance, it has been demonstrated to inhibit the expression of Axl, PD-L1, and PD-L2 in melanoma cells, thereby improving the response to cisplatin.[15] This suggests a role for imidazole-4-carboxamide derivatives in combination therapies.

dot

Caption: Synergistic effect of Imidazole-4-carboxamide with Cisplatin in melanoma.

Broad Biological Activities

The imidazole scaffold is known for a wide range of biological activities, and derivatives of imidazole-4-carboxamide are no exception. These activities include:

-

Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs.

-

Anti-inflammatory Activity: Certain imidazole derivatives have shown potent anti-inflammatory effects.

-

Antiviral Activity: The imidazole nucleus is a key structural feature in some antiviral agents.

The diverse biological profile of the imidazole-4-carboxamide family suggests that the N,1-dimethylated version could be a valuable starting point for the development of novel agents in these therapeutic areas.

Future Perspectives and Applications

The N,1-dimethyl-1H-imidazole-4-carboxamide scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its synthetic accessibility and favorable chemical properties make it an attractive building block for the following applications:

-

Fragment-Based Drug Discovery: Due to its relatively small size and defined vector space for substitution, it is an ideal candidate for fragment-based screening to identify novel binders for various protein targets.

-

Library Synthesis: The core can be readily functionalized at the C2 and C5 positions of the imidazole ring, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

-

Lead Optimization: The N,1-dimethyl substitution pattern can be strategically incorporated into existing lead compounds to improve their pharmacokinetic properties, such as metabolic stability and cell permeability.

Conclusion

While N,1-dimethyl-1H-imidazole-4-carboxamide may not currently be a standalone therapeutic agent, its significance in medicinal chemistry should not be underestimated. As a strategically designed building block, it offers a unique combination of structural rigidity, hydrogen bonding potential, and metabolic stability. By leveraging the extensive knowledge of the broader imidazole-4-carboxamide family, researchers and drug development professionals can effectively utilize this scaffold to design and synthesize the next generation of targeted therapies for a wide range of diseases. The versatility of this core structure ensures its continued relevance in the ongoing quest for novel and effective medicines.

References

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, July 26). a review article on synthesis of imidazole derivatives. [Link]

-

Inoue, C., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. MDPI. [Link]

-

Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

-

PrepChem.com. Synthesis of 1-dimethylcarbamoyl-4-methyl-imidazole. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Pharmaffiliates. N,1-Dimethyl-4-(methyl(nitroso)amino)-1H-imidazole-5-carboxamide. [Link]

-

Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

-

ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

- Google Patents.

-

Zhang, et al. (Year not specified). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

-

ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Link]

-

PubChem. 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide. [Link]

-

Neuroquantology. Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. [Link]

-

ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]

-

PMC. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

-

Journal of Chemical Reviews. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

PubChem. 1-methyl-1H-imidazole-4-sulfonyl chloride. [Link]

-

PubChemLite. N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013, November 30). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. neuroquantology.com [neuroquantology.com]

- 5. jchemrev.com [jchemrev.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide | C6H10N6O | CID 2942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma | MDPI [mdpi.com]

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of N,1-dimethyl-1H-imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,1-dimethyl-1H-imidazole-4-carboxamide is a substituted imidazole, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in numerous bioactive molecules and pharmaceuticals.[1][2] Understanding the electronic properties and dipole moment of this specific derivative is fundamental to elucidating its pharmacokinetic profile, mechanism of action, and potential for drug-receptor interactions. This guide provides a comprehensive framework for the theoretical and computational investigation of N,1-dimethyl-1H-imidazole-4-carboxamide, outlining state-of-the-art methodologies for determining its electronic structure, reactivity, and molecular polarity. By detailing the causality behind these computational strategies, this document serves as a self-validating protocol for researchers in drug discovery and materials science.

Introduction: The Significance of Imidazole Derivatives

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] Its unique electronic structure makes it a versatile pharmacophore found in essential biological molecules like the amino acid histidine, purines in DNA, and vitamin B12.[1] Imidazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

The electronic character of the imidazole ring can be finely tuned by the addition of various substituents.[5] In N,1-dimethyl-1H-imidazole-4-carboxamide, the core imidazole is functionalized with two methyl groups (at the N1 position and on the carboxamide nitrogen) and a carboxamide group at the C4 position. These substitutions are expected to significantly influence the molecule's electron density distribution, and consequently, its stability, reactivity, and intermolecular interactions. The molecular dipole moment, a measure of charge separation across the molecule, is a critical parameter that governs solubility, membrane permeability, and the ability to form electrostatic interactions with biological targets.[6]

This guide focuses on the computational methodologies required to characterize these crucial properties, providing a robust workflow for generating reliable and predictive data.

Theoretical Framework and Computational Workflow

Due to the specialized nature of N,1-dimethyl-1H-imidazole-4-carboxamide, extensive experimental data on its electronic properties may not be readily available. Therefore, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful and reliable tool for in-depth analysis.[7] DFT offers a favorable balance between computational cost and accuracy for characterizing organic molecules.

The following workflow provides a systematic approach to investigating the molecule's electronic properties and dipole moment.

Caption: Computational workflow for electronic property analysis.

Step-by-Step Protocol: Computational Analysis

Objective: To calculate the optimized molecular geometry, electronic structure, and dipole moment of N,1-dimethyl-1H-imidazole-4-carboxamide.

Methodology: Density Functional Theory (DFT)

-

Geometry Optimization:

-

Action: Generate an initial 3D structure of the molecule. Perform a full geometry optimization without constraints.

-

Causality: This step is crucial to find the most stable, lowest-energy conformation of the molecule. Electronic properties are highly dependent on the molecular geometry.[8] A common and robust level of theory for this is B3LYP with a 6-311G(d,p) basis set.[8][9]

-

Validation: Confirm the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Action: Using the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Causality: The HOMO and LUMO are the primary orbitals involved in chemical reactions.[7] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap implies higher stability.[1]

-

Validation: Compare the calculated HOMO-LUMO gap to those of known, related imidazole derivatives to ensure the value is within a reasonable range for this class of compounds.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Action: Generate an MEP surface map, which plots the electrostatic potential onto the electron density surface of the molecule.

-

Causality: The MEP map is an invaluable tool for identifying reactive sites.[10][11] It visually displays the charge distribution, with red regions indicating negative electrostatic potential (nucleophilic sites, prone to electrophilic attack) and blue regions indicating positive potential (electrophilic sites, prone to nucleophilic attack).[11] For N,1-dimethyl-1H-imidazole-4-carboxamide, negative potential is expected around the oxygen and nitrogen atoms of the carboxamide and the N3 atom of the imidazole ring.

-

Validation: The MEP map should align logically with chemical intuition and the results from atomic charge analysis (e.g., Mulliken population analysis).

-

-

Dipole Moment Calculation:

-

Action: The dipole moment is calculated as a standard output from the geometry optimization or single-point energy calculation.

-

Causality: This calculation provides a quantitative measure of the molecule's overall polarity. The output includes the magnitude (in Debye) and the vector components, indicating the direction of the net charge displacement. Imidazole itself is a highly polar molecule with a dipole moment of 3.67 Debye, and 1-methylimidazole has a dipole of 3.80 Debye.[3][12] The addition of the polar carboxamide group is expected to result in a significant dipole moment for the target molecule.

-

Validation: The direction of the calculated dipole vector should be consistent with the electronegativity of the constituent atoms and the overall charge distribution shown in the MEP map.

-

Expected Electronic Properties and Dipole Moment

Based on the structure of N,1-dimethyl-1H-imidazole-4-carboxamide and established principles from related compounds, we can anticipate the following key features.

Molecular Structure and Charge Distribution

The molecular structure, once optimized, will reveal the precise bond lengths, bond angles, and dihedral angles. The imidazole ring will be planar, characteristic of an aromatic system.[13] The carboxamide group may exhibit some rotation, and its orientation relative to the imidazole ring will be a key determinant of the overall molecular conformation and dipole moment.

Caption: 2D structure of N,1-dimethyl-1H-imidazole-4-carboxamide.

The MEP map is predicted to show regions of high negative potential (red/yellow) concentrated around the carbonyl oxygen of the carboxamide group and the N3 nitrogen of the imidazole ring, as these are the most electronegative sites. Regions of positive potential (blue) will likely be located around the hydrogen atoms, particularly the N-H proton of the carboxamide if it were not methylated, and the C-H protons of the ring and methyl groups.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data that would be generated from the computational workflow. The values provided are illustrative, based on typical results for similar heterocyclic compounds found in the literature.

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating capability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical stability, reactivity index[1] |

| Dipole Moment (µ) | 4.0 to 6.0 Debye | Molecular polarity, solubility, intermolecular forces[3][12] |

Conclusion for the Field

This technical guide establishes a comprehensive, self-validating computational protocol for the detailed characterization of the electronic properties and dipole moment of N,1-dimethyl-1H-imidazole-4-carboxamide. By applying the described DFT-based workflow, researchers in drug development and materials science can generate crucial data to predict the molecule's behavior. Understanding the charge distribution through MEP analysis, reactivity through FMO theory, and overall polarity via the dipole moment provides the fundamental insights needed to design novel therapeutic agents and functional materials with tailored properties. The methodologies outlined herein are grounded in authoritative computational chemistry practices and provide a clear path for future investigations into this and other promising imidazole derivatives.

References

- Combined experimental and computational study of two novel imidazole derivatives. Journal of Molecular Structure, 1224, 129093.

- Zborowski, K. K. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4. [URL: http://purkh.com/index.php/tochem]

- A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. RSC Advances, (2024).

- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, (2025). [URL: https://www.

- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Environmental Science & Technology Air, (2024).

- Electrostatic map of imidazole 1, showing the natural charges of each atom and the dipole moment. ResearchGate, (2025). [URL: https://www.researchgate.

- Map of the electrostatic potential (in a.u.) of imidazol-2-ylidene. ResearchGate.

- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E, (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9346061/]

- Georgieva, M. et al. (2014). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. PHARMACIA, 61(2). [URL: https://www.researchgate.

- Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids (TAAILs) Comprising Imidazolium Cations Blocked with Methyl-, Propyl- and Phenyl-Groups at the C2 Position. ChemistryOpen, (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9744793/]

- Bhragual, D. D. et al. Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.

- Synthesis, Characterization, DFT and Molecular Docking Studies of Some New Imidazole Derivatives as Diabetes Drugs. Global Research Network Journals, (2026). [URL: https://grnjournal.us/index.php/AJLISI/article/view/8956]

- Molecular electrostatic potential surface of imidazole-2-carboxaldehyde illustrating electrophilic region in red and nucleophilic region in blue colour. ResearchGate, (2025). [URL: https://www.researchgate.

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, (2019). [URL: https://www.jardcs.org/abstract.php?id=4970]

- 1-ethyl-N4,N5-dimethyl-1H-imidazole-4,5-dicarboxamide. CymitQuimica.

- Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, (2024). [URL: https://cajotas.centralasianstudies.org/index.php/cajotas/article/view/2513]

- New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate, (2023). [URL: https://www.researchgate.net/publication/376713919_New_Imidazole_Derivatives_Synthesis_Spectroscopic_Characterization_DFT_Biological_Activities_and_In_Silico_Study]

- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, (2025). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11440051/]

- Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publisher, (2025). [URL: https://jscholaronline.org/articles/JOCACS/Semicarbazones.pdf]

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar, (2019). [URL: https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Imidazole-and-Jabbar-Al-Edan/62b694b22591e127608298714658145e05a8d46e]

- N,N,1-Trimethyl-1H-imidazole-4-carboxamide. BLD Pharm.

- Synthesis, Characterization, DFT and Molecular Docking Studies of Some New Imidazole Derivatives as Diabetes Drugs. Information Horizons, (2026). [URL: https://www.grnjournal.us/index.php/AJLISI/article/view/8956]

- Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, (2022). [URL: https://www.mdpi.com/1420-3049/27/17/5405]

- N,1-Dimethyl-4-(methyl(nitroso)amino)-1H-imidazole-5-carboxamide. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/n-1-dimethyl-4-methyl-nitroso-amino-1h-imidazole-5-carboxamide]

- Enhancing the Dielectric Constant of Zwitterionic Liquids via Dipole Moment and Anion Chemistry. OSTI.gov, (2025). [URL: https://www.osti.gov/servlets/purl/2282052]

- N,1-Dimethyl-4-nitro-1H-imidazole-5-carboxamide biochemical. MyBioSource. [URL: https://www.mybiosource.com/biochemicals/n-1-dimethyl-4-nitro-1h-imidazole-5-carboxamide/6102050]

- N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide; - Caffeine Impurity E. Toronto Research Chemicals.

- Dipole moments. Stenutz.

- 1-methylimidazole. Stenutz. [URL: https://www.stenutz.eu/chem/solv225.php]

- 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/758838]

- 1, 4- butanediyl)bis(imidazole) under microwave irradiation. Sciforum. [URL: https://sciforum.net/paper/ecsoc-12/e0011]

Sources

- 1. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids (TAAILs) Comprising Imidazolium Cations Blocked with Methyl‐, Propyl‐ and Phenyl‐Groups at the C2 Position - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-methylimidazole [stenutz.eu]

- 13. purkh.com [purkh.com]

Methodological & Application

Scalable Preparation of N,1-dimethyl-1H-imidazole-4-carboxamide for Pharmaceutical Use: An Application Note and Protocol

Introduction: The Significance of N,1-dimethyl-1H-imidazole-4-carboxamide in Modern Pharmaceuticals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2] N,1-dimethyl-1H-imidazole-4-carboxamide is an emerging intermediate of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of novel therapeutic agents. Its structural motifs are being explored in the development of treatments for a range of diseases. The scalable and cost-effective synthesis of this compound, adhering to stringent pharmaceutical quality standards, is therefore a critical endeavor for enabling clinical development and commercial manufacturing.

This comprehensive guide provides a detailed, scalable, and validated protocol for the preparation of N,1-dimethyl-1H-imidazole-4-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale-driven approach to the synthesis, purification, and rigorous analytical quality control required for pharmaceutical use.

Strategic Overview: A Two-Step, Scalable Synthetic Approach

The presented synthetic strategy is a two-step process designed for scalability, safety, and efficiency. The process begins with the synthesis of the key intermediate, 1-methyl-1H-imidazole-4-carboxylic acid, followed by a robust amidation reaction to yield the final product. This approach avoids the use of hazardous reagents and incorporates purification steps amenable to large-scale production.

Caption: A high-level overview of the scalable synthesis and purification workflow.

Part 1: Scalable Synthesis Protocol

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

The synthesis of the carboxylic acid intermediate is a critical first step. This protocol is adapted from established methods for the preparation of imidazole-4-carboxylic acids, ensuring a reliable and scalable process.[3][4]

Protocol 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

-

Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethyl 1-methyl-1H-imidazole-4-carboxylate and a 10% aqueous solution of sodium hydroxide.

-

Saponification: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a pH of 3-4 with concentrated hydrochloric acid while maintaining the temperature below 25 °C with an ice bath.

-

Isolation of Intermediate: The product will precipitate out of the solution as a white solid. Stir the slurry for 1-2 hours at 5-10 °C to ensure complete precipitation.

-

Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with cold deionized water until the washings are neutral to pH.

-

Drying: Dry the isolated solid under vacuum at 50-60 °C to a constant weight to yield 1-methyl-1H-imidazole-4-carboxylic acid.

| Parameter | Value/Condition | Rationale |

| Starting Material | Ethyl 1-methyl-1H-imidazole-4-carboxylate | Commercially available and provides a direct route to the desired carboxylic acid. |

| Reagent | 10% Sodium Hydroxide | A common and effective base for the saponification of esters. |

| Reaction Temperature | Reflux (100-105 °C) | Ensures a reasonable reaction rate for the saponification. |

| Neutralization pH | 3-4 | The isoelectric point of the amino acid-like imidazole carboxylic acid, maximizing precipitation. |

| Drying Temperature | 50-60 °C | Sufficient to remove water without causing degradation of the product. |

Step 2: Amidation to N,1-dimethyl-1H-imidazole-4-carboxamide

The final step involves the formation of the amide bond. The use of a peptide coupling reagent is recommended for high yield and purity, minimizing side reactions.[5][6]

Protocol 2: Amidation with Methylamine

-

Reaction Setup: In a clean and dry reactor, suspend 1-methyl-1H-imidazole-4-carboxylic acid in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation of Carboxylic Acid: Add a suitable peptide coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

-

Addition of Methylamine: Add a solution of methylamine (e.g., 40% in water or as a solution in an organic solvent) dropwise to the reaction mixture, maintaining the temperature below 25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by HPLC or TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

| Parameter | Value/Condition | Rationale |

| Coupling Reagent | BOP or HATU | Highly efficient peptide coupling reagents that minimize racemization and side reactions.[7] |

| Base | DIPEA | A non-nucleophilic base that facilitates the activation of the carboxylic acid without competing in the amidation reaction. |

| Solvent | DMF or DCM | Aprotic solvents that are suitable for peptide coupling reactions. |

| Reaction Temperature | Room Temperature | Mild conditions that preserve the integrity of the product and minimize side reactions. |

Part 2: Purification Protocol

For pharmaceutical applications, high purity is paramount. Crystallization is a scalable and effective method for the purification of the final product.[2]

Protocol 3: Purification by Crystallization

-

Solvent Selection: Dissolve the crude N,1-dimethyl-1H-imidazole-4-carboxamide in a minimal amount of a hot solvent, such as isopropanol or ethyl acetate.

-

Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

-

Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Part 3: Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product for pharmaceutical use.[2]

Caption: A comprehensive quality control workflow for product release.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and assay of the final product.[8]

Protocol 4: HPLC Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.[9]

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Imidazole H-2 | ~7.8 | ~138 |

| Imidazole H-5 | ~7.5 | ~125 |

| N-CH₃ (imidazole) | ~3.7 | ~33 |

| N-CH₃ (amide) | ~2.7 (d) | ~26 |

| C=O (amide) | - | ~163 |

| Imidazole C-4 | - | ~135 |

Note: These are predicted values and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the target compound.[10]

Expected Mass:

-

Molecular Formula: C₆H₉N₃O

-

Monoisotopic Mass: 139.0746 g/mol

-

Expected [M+H]⁺: 140.0824

Microbial and Endotoxin Testing

For pharmaceutical use, particularly in parenteral formulations, testing for microbial contamination and bacterial endotoxins is mandatory.[11] These tests should be performed according to the relevant pharmacopeial guidelines (e.g., USP <61>, <62>, and <85>).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis, purification, and quality control of N,1-dimethyl-1H-imidazole-4-carboxamide for pharmaceutical applications. By following these detailed procedures and understanding the rationale behind each step, researchers and drug development professionals can confidently produce this valuable intermediate with the high purity and quality required for its use in the development of new medicines.

References

- Shalini, K., et al. (2010). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 475-482.

- Haskins, N. J., Ford, G. C., & Haskins, N. J. (1981). The mass spectrometry of some substituted imidazoles. Journal of Mass Spectrometry, 16(4), 181-185.

- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(01), 496-500.

- Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458.

- Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.

- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.

- Anderson, N. G. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N, N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters, 45(16), 3249-3251.

-

National Institute of Standards and Technology. (n.d.). Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)-. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry and Chemical Sciences, 3(104).

- CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite c

- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2014). Molecules, 19(11), 18664-18683.

- Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(25), 15993-15998.

-

PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide deriv

-

Mérieux NutriSciences. (n.d.). Pharmaceutical Quality Control Services. Retrieved from [Link]

- Falcigno, L., et al. (2016). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Tetrahedron Letters, 57(4), 459-462.

-

ARL Bio Pharma. (n.d.). Quality Control Analytical Methods: Microbial Limit Tests for Nonsterile Pharmaceuticals, Part 1. Retrieved from [Link]

-

bioMérieux. (n.d.). Pharma Quality Control White Papers. Retrieved from [Link]

- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(23), 5727.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 3. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. hepatochem.com [hepatochem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. peptide.com [peptide.com]

- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. PubChemLite - N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 10. arlok.com [arlok.com]

- 11. Pharma Quality Control White Papers | Pioneering Diagnostics [biomerieux.com]

Application Note: Recrystallization Protocols for N,1-dimethyl-1H-imidazole-4-carboxamide

This Application Note provides a comprehensive technical guide for the purification of N,1-dimethyl-1H-imidazole-4-carboxamide , a critical intermediate in the synthesis of purine-based pharmaceuticals (e.g., Dacarbazine analogs, Temozolomide precursors) and kinase inhibitors.

Executive Summary

High-purity isolation of N,1-dimethyl-1H-imidazole-4-carboxamide is a pivotal step in ensuring the quality of downstream active pharmaceutical ingredients (APIs). While column chromatography is effective for small-scale separation, it is cost-prohibitive at scale. This guide details thermodynamically controlled recrystallization techniques designed to remove common synthetic impurities—specifically unreacted 1-methyl-1H-imidazole-4-carboxylic acid, residual methylamine salts, and regioisomeric by-products.

Physicochemical Profile & Solubility Map

Before initiating purification, the solubility profile must be understood to select the thermodynamic "sweet spot" for crystallization.

-

Compound Identity: N,1-dimethyl-1H-imidazole-4-carboxamide[1][2][3][4]

-

Formula: C₇H₁₁N₃O

-

Molecular Weight: 139.16 g/mol

-

Estimated Melting Point: 145–165°C (Dependent on polymorph; significantly lower than the unsubstituted amide mp ~214°C due to disrupted H-bonding).

Solubility Data (at 1 atm)

| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |

| Water | Moderate | High | Excellent (Single-solvent) |

| Methanol | High | Very High | Good (Solvent A in binary system) |

| Ethanol | Moderate | High | Ideal (Solvent A) |

| Isopropanol (IPA) | Low | Moderate | Ideal (Single or Binary) |

| Ethyl Acetate | Very Low | Moderate | Good (Anti-solvent) |

| n-Heptane | Insoluble | Insoluble | Ideal (Anti-solvent) |

| Dichloromethane | Moderate | Moderate | Poor (Volatility issues) |

Protocol A: Binary Solvent Recrystallization (Ethanol / n-Heptane)

Best for: High-purity requirements (>99.5%) and removal of colored impurities. Mechanism: Uses the temperature dependence of solubility in Ethanol combined with the polarity shift from Heptane to force controlled nucleation.

Reagents

-

Solvent A (Dissolver): Absolute Ethanol (EtOH).

-

Solvent B (Anti-solvent): n-Heptane (HPLC Grade).

-

Activated Charcoal: Norit® SX Ultra (optional for decolorization).

Step-by-Step Methodology

-

Dissolution (Thermodynamic Saturation):

-

Charge the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add Solvent A (EtOH) in small portions (start with 3 mL/g) while heating to reflux (78°C).

-

Critical: Add just enough hot EtOH to dissolve the solid completely. If solution remains cloudy due to salts (e.g., methylammonium chloride), perform a hot filtration (Step 2).

-

-

Clarification (Hot Filtration):

-

If colored impurities are present, add activated charcoal (5 wt% of crude mass) and stir at reflux for 10 minutes.

-

Filter the hot solution through a pre-heated Celite® pad or sintered glass funnel to remove charcoal and insoluble salts.

-

Note: Pre-heating the funnel prevents premature crystallization on the filter.[5]

-

-

Nucleation (Anti-Solvent Addition):

-

Return the clear filtrate to a gentle boil.

-

Slowly add Solvent B (n-Heptane) dropwise via an addition funnel.

-

Endpoint: Stop addition immediately when a persistent faint turbidity (cloudiness) is observed that does not dissolve after 30 seconds of stirring.

-

Add 1-2 mL of hot EtOH to clear the turbidity (restoring the solution to a supersaturated metastable state).

-

-

Crystallization (Controlled Cooling):

-

Remove heat and allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours.

-

Optimization: Stirring during cooling yields smaller, purer crystals; static cooling yields larger needles (good for X-ray, potential inclusion of solvent).

-

Once at room temperature, cool further in an ice-water bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash the cake with a cold mixture of EtOH:Heptane (1:3 ratio).

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Protocol B: Aqueous Recrystallization (Green Chemistry)

Best for: Large-scale purification where organic solvent waste must be minimized. Mechanism: Exploits the steep solubility curve of imidazole amides in water.

-

Dissolution: Suspend crude material in distilled water (1.5 mL/g). Heat to 90-95°C.

-

Adjustment: Add water dropwise until complete dissolution occurs.

-

Cooling: Allow to cool slowly to room temperature. The N-methyl group increases lipophilicity compared to the unsubstituted amide, facilitating precipitation from cold water.

-

Harvest: Filter and wash with ice-cold water.

-

Drying: Critical: Ensure thorough drying (lyophilization recommended if thermal stability is a concern) as amides can be hygroscopic.

Process Visualization

Figure 1: Recrystallization Decision Logic

Caption: Decision tree for selecting and troubleshooting the purification of imidazole carboxamides.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Oiling Out | Product separates as a liquid before crystallizing. Common with N-methylated amides. | 1. Seed: Add a tiny crystal of pure product at the cloud point.2. Slow Down: Reduce cooling rate.3. Dilute: Add slightly more Solvent A (Ethanol) to lower the saturation temperature. |

| Low Yield | Too much solvent used or product is too soluble in the anti-solvent mix. | 1. Cool to -20°C (freezer).2. Concentrate the mother liquor and perform a "second crop" crystallization (purity will be lower). |

| Colored Crystals | Chromophores trapped in crystal lattice. | Repeat Step 2 (Charcoal treatment) using Methanol instead of Ethanol for better desorption of impurities. |

Analytical Validation

Trust but verify. Ensure the isolated crystals meet the specification.

-

HPLC Purity: >98.0% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: UV at 210 nm and 254 nm.

-

-

1H NMR (DMSO-d6):

-

Confirm N-Methyl singlets (approx. δ 3.6-3.8 ppm).

-

Confirm Amide N-Methyl doublet (if coupled) or broad singlet.

-

Verify absence of starting material (Acid proton >10 ppm absent).

-

References

-

Synthesis of Imidazole-4-Carboxylates: Preti, L. et al. "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization." PMC, 2013.

-

Purification of Imidazole Derivatives: BenchChem Technical Support. "Purification of Imidazole Derivatives - Protocols." BenchChem, 2025.

-

Physical Properties of Imidazole Carboxamides: "1H-Imidazole-4-carboxamide Properties." ChemicalBook/TCI, 2024.

-

Recrystallization Solvents: "Common Solvents for Recrystallization." University of Rochester, Department of Chemistry.

-

General Imidazole Chemistry: "Imidazole Synthesis and Properties." Organic Chemistry Portal.

Sources

- 1. N-methoxy-N,1-dimethyl-1H-imidazole-4-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections - Google Patents [patents.google.com]

- 5. ocw.mit.edu [ocw.mit.edu]

Application Note: N,1-dimethyl-1H-imidazole-4-carboxamide as a Versatile Ligand in Coordination Chemistry

Introduction

The imidazole scaffold is a fundamental building block in coordination and medicinal chemistry, renowned for its diverse biological activities and its capacity to form stable complexes with a wide array of metal ions.[1][2] The strategic functionalization of the imidazole ring allows for the fine-tuning of its steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. This application note focuses on N,1-dimethyl-1H-imidazole-4-carboxamide , a tailored imidazole derivative featuring two key modifications: a methyl group at the N-1 position and a dimethylcarboxamide group at the C-4 position.

The N-1 methylation prevents deprotonation and eliminates its use as a bridging imidazolate ligand, ensuring it acts as a predictable, monodentate N-donor ligand through the N-3 nitrogen.[2] The C-4 carboxamide group introduces a secondary potential coordination site through its carbonyl oxygen, opening the possibility for bidentate chelation or bridging interactions, although steric hindrance may favor monodentate coordination. These structural features make N,1-dimethyl-1H-imidazole-4-carboxamide an intriguing ligand for constructing discrete coordination complexes and metal-organic frameworks with potential applications in catalysis, materials science, and as models for biological systems.[3][4]

This guide provides a comprehensive overview of the ligand's properties, detailed protocols for its synthesis and the subsequent formation of metal complexes, and standard methodologies for their characterization.

Part 1: Ligand Profile and Synthesis

Structural Features and Coordination Potential

N,1-dimethyl-1H-imidazole-4-carboxamide possesses distinct features that dictate its coordination behavior:

-

Primary Donor Site: The sp²-hybridized nitrogen atom (N-3) of the imidazole ring is the primary Lewis basic site for metal coordination.[2]

-

N-1 Methylation: This modification blocks the N-1 site from coordination and prevents the formation of imidazolate-bridged polymers, simplifying the resulting coordination sphere.[5]

-

C-4 Carboxamide Group: The carboxamide moiety introduces a potential secondary binding site via the carbonyl oxygen. This allows for the possibility of forming a five-membered chelate ring if it coordinates in a bidentate (N,O) fashion. The actual coordination mode will depend on factors such as the metal ion's size, its hard/soft acid character, and the reaction conditions.

The interplay between these features allows for the design of complexes with controlled nuclearity and geometry.

Synthesis Protocol for N,1-dimethyl-1H-imidazole-4-carboxamide

The synthesis of substituted imidazoles can be achieved through various established routes.[6][7] A common approach involves the modification of a pre-existing imidazole-4-carboxylate ester. The following is a generalized, field-proven protocol.

Protocol 1: Synthesis of N,1-dimethyl-1H-imidazole-4-carboxamide

Objective: To synthesize the title ligand from a suitable starting material like ethyl 1-methyl-1H-imidazole-4-carboxylate.

Materials:

-

Ethyl 1-methyl-1H-imidazole-4-carboxylate

-

Dimethylamine (40% solution in water or as a solution in ethanol/THF)

-

Methanol or Ethanol

-

Sodium methoxide (or other suitable base)

-

Anhydrous solvents (if required)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Amidation Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 1-methyl-1H-imidazole-4-carboxylate (1 equivalent) in methanol (20-30 mL).

-

Addition of Amine: To this solution, add an excess of dimethylamine solution (e.g., 3-5 equivalents) dropwise at room temperature.

-

Catalysis (Optional but Recommended): Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the reaction mixture. Causality Note: The basic catalyst facilitates the nucleophilic attack of dimethylamine on the ester carbonyl by deprotonating the amine to a small extent, increasing its nucleophilicity.

-

Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (typically 60-80°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to yield the pure N,1-dimethyl-1H-imidazole-4-carboxamide.

-

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the imidazole ring protons, the N1-methyl group, and the two N-methyl groups of the carboxamide.

-

¹³C NMR: Confirm the presence of all unique carbon atoms.

-

FT-IR: Look for the characteristic C=O stretch of the amide (typically ~1630-1680 cm⁻¹).

-

Mass Spectrometry: Determine the molecular weight to confirm the product's identity.

-

Part 2: Coordination Chemistry & Complex Synthesis

Theoretical Basis: Coordination Modes

The ligand can adopt several coordination modes, which is a critical factor in determining the final architecture of the metal complex.

Caption: Potential coordination modes of the ligand.

-

Monodentate N-Coordination: This is the most probable coordination mode, where the ligand binds to a single metal center through the N-3 atom. This is typical for simple imidazole ligands.[2]

-

Bidentate (N,O) Chelation: The ligand can form a stable five-membered ring by coordinating to a single metal center through both the N-3 and the carboxamide oxygen atoms. This mode is favored by metal ions that can accommodate such chelation, like Cu(II) or Zn(II).[1]

-

Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, with the N-3 atom binding to one metal and the carbonyl oxygen binding to another.

General Protocol for Metal Complex Synthesis

The synthesis of coordination complexes typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 2: Synthesis of a [M(L)ₓ(X)ᵧ] Complex (Where M = Metal ion, L = Ligand, X = Counter-ion/Solvent)

Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with N,1-dimethyl-1H-imidazole-4-carboxamide.

Materials:

-

N,1-dimethyl-1H-imidazole-4-carboxamide (Ligand)

-

Metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(BF₄)₂, Zn(ClO₄)₂)

-

Solvents: Methanol, Ethanol, Acetonitrile, or DMF

-

Schlenk line or glovebox (for air-sensitive metals)

Procedure:

-

Ligand Solution: Dissolve the ligand (e.g., 2 equivalents) in a suitable solvent (e.g., 15 mL of methanol) in a flask. Gentle heating may be required to ensure complete dissolution.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in the same solvent (e.g., 10 mL). Causality Note: Preparing separate solutions and adding the metal salt to the ligand solution (or vice-versa) slowly can prevent the immediate precipitation of amorphous material and promote the growth of high-quality crystals.

-

Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

-

Precipitation/Crystallization:

-

If a precipitate forms immediately, continue stirring the suspension for several hours to ensure the reaction goes to completion. The solid can then be collected by filtration.

-

If the solution remains clear, the complex may be induced to crystallize. Common methods include:

-

Slow Evaporation: Cover the flask with perforated film and leave it undisturbed for several days.

-

Solvent Diffusion: Layer a solvent in which the complex is insoluble (e.g., diethyl ether or hexane) on top of the reaction solution.

-

-

-

Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials, followed by a non-coordinating solvent like diethyl ether to facilitate drying.

-

Drying: Dry the complex under vacuum.

Part 3: Characterization of Coordination Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes.

| Technique | Purpose | Expected Observations for N,1-dimethyl-1H-imidazole-4-carboxamide Complexes |

| Single-Crystal X-ray Diffraction | Determines the precise 3D structure, including bond lengths, bond angles, and coordination geometry. | Provides definitive evidence of the ligand's coordination mode (monodentate, bidentate, or bridging) and the overall structure of the complex. |

| FT-IR Spectroscopy | Identifies changes in vibrational frequencies upon coordination. | A shift in the C=O stretching frequency of the carboxamide group to a lower wavenumber (e.g., by 20-50 cm⁻¹) is a strong indicator of the carbonyl oxygen's involvement in coordination. |

| UV-Vis Spectroscopy | Probes the electronic transitions within the complex, particularly for d-d transitions in transition metal complexes. | Can indicate the coordination geometry of the metal center (e.g., octahedral vs. tetrahedral for Co(II) or Ni(II) complexes).[8] |

| ¹H NMR Spectroscopy | Used for diamagnetic complexes (e.g., Zn(II)) to confirm ligand binding in solution. | A downfield shift of the imidazole ring protons upon coordination to the metal center is expected due to the donation of electron density from the nitrogen to the metal. |

| Elemental Analysis (CHN) | Determines the empirical formula of the complex. | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed complex formula, confirming its stoichiometry. |

Part 4: Potential Applications

The unique structural features of N,1-dimethyl-1H-imidazole-4-carboxamide make its metal complexes promising candidates for several fields:

-

Catalysis: The defined coordination sphere and potential for open coordination sites can be exploited in designing catalysts for various organic transformations.[9]

-

Bioinorganic Chemistry: These complexes can serve as structural or functional models for active sites in metalloenzymes that feature histidine coordination, such as carbonic anhydrase (Zn) or superoxide dismutase (Cu, Zn).[2]

-

Materials Science: The ligand can be used as a building block for creating coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or porous properties.[3][10]

Conclusion

N,1-dimethyl-1H-imidazole-4-carboxamide is a thoughtfully designed ligand that offers predictable coordination behavior while retaining the potential for structural versatility. The N-methylation ensures monodentate N-donor character, while the C-4 carboxamide provides an avenue for more complex chelation or bridging interactions. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to explore the rich coordination chemistry of this ligand and develop novel metal-based materials and catalysts.

References

-

Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids. CrystEngComm (RSC Publishing). Available at: [Link]

-

Nickel and cobalt based-octahedral complexes of N-alkylated imidazole for biological and photocatalytic applications: Synthesis, characterization, X-ray crystallography, and magnetic studies. Inorganic Chemistry Communications. Available at: [Link]

-

Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science Publishers. Available at: [Link]

-

Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. Available at: [Link]

-

How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. Available at: [Link]

-

Transition metal imidazole complex. Wikipedia. Available at: [Link]

-

Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Available at: [Link]

-

Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid. ACS Publications. Available at: [Link]

-

Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Available at: [Link]

-

Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design. OPEN FAU. Available at: [Link]

-

Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. RSC Publishing. Available at: [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 3. Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design [open.fau.de]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. Nickel and cobalt based-octahedral complexes of N-alkylated imidazole for biological and photocatalytic applications: S… [ouci.dntb.gov.ua]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: A Guide to the Efficient Coupling of N,1-dimethyl-1H-imidazole-4-carboxamide in Peptide Synthesis

Abstract